molecular formula C25H18N2O4S B2707471 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide CAS No. 922013-49-8

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide

Cat. No.: B2707471
CAS No.: 922013-49-8
M. Wt: 442.49
InChI Key: OAZUOJKLAFBAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide is a novel synthetic compound designed for preclinical research, integrating a benzodioxolyl acetamide scaffold with a benzoyl-phenylthiazol moiety. This structural combination is of significant interest for investigating new therapeutic agents, particularly in metabolic disease and oncology research. The benzo[d][1,3]dioxole (benzodioxole) core is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of documented biological activities. Researchers are exploring derivatives containing this nucleus for their potential in managing metabolic conditions, as they have demonstrated potent inhibitory activity against enzymes like α-amylase, a key regulator of blood glucose levels . Concurrently, the 4-phenylthiazole component is a key structural feature in numerous pharmacologically active molecules. Thiazole and thiazolidinedione derivatives are well-established in scientific literature for their versatile pharmacological profiles, which include antidiabetic effects through modulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear hormone receptor that regulates genes involved in glucose and lipid metabolism . These derivatives also exhibit anti-proliferative properties, making them valuable tools for studying signaling pathways in cancer cell lines . The specific integration of the 5-benzoyl group on the thiazole ring is intended to modulate the compound's electronic properties and binding affinity toward biological targets. This makes this compound a promising candidate for researchers investigating the structure-activity relationships (SAR) of hybrid molecules targeting PPAR-γ or related pathways in type 2 diabetes, as well as for in vitro screening against a panel of cancer cells to elucidate novel mechanisms of action . Its design leverages the potential for multi-target therapy, offering a sophisticated tool for advancing chemical biology and drug discovery.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S/c28-21(14-16-11-12-19-20(13-16)31-15-30-19)26-25-27-22(17-7-3-1-4-8-17)24(32-25)23(29)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZUOJKLAFBAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved by cyclization of catechol with formaldehyde.

    Synthesis of the thiazole ring: This involves the reaction of a suitable thioamide with an α-haloketone.

    Coupling of the benzodioxole and thiazole rings: This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Structural Diversity :

  • The target compound distinguishes itself with a thiazole ring substituted by benzoyl and phenyl groups, a rarity among analogues like K-1 to K-22 (benzylthio substituents) or 4p–4u (aryl/alkyl 2-oxoacetamides) .
  • Compounds such as ASN90 and LSN3316612 () incorporate heterocyclic cores (e.g., thiadiazole) linked to piperazine or pyridyl groups, highlighting divergent pharmacological targets .

Synthetic Routes :

  • The target compound employs HATU/DIPEA coupling, a modern peptide synthesis method, contrasting with K-1 to K-22 , which use classic acid chloride intermediates .
  • 4p–4u utilize silver-catalyzed decarboxylative acylation, a method optimized for α-ketoamide formation .

C26 and SW-C165 () demonstrate the role of brominated substituents in antimicrobial targeting, a feature absent in the target compound .

Yield and Purity :

  • The target compound’s 50% yield is moderate compared to K-1 to K-22 (up to 90%) .

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their pharmacological properties. The structural formula can be represented as follows:

C19H16N2O3S\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values indicate its potency compared to standard chemotherapeutics like doxorubicin.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Standard Drug IC50 (Doxorubicin)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanism of action involves the inhibition of EGFR (Epidermal Growth Factor Receptor), leading to apoptosis as evidenced by annexin V-FITC assays and cell cycle analysis. The compound also modulates proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 , suggesting a multifaceted approach to inducing cell death in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity . Preliminary screenings have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antibiotics, particularly in combating resistant strains .

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of this compound, exploring modifications to enhance its efficacy. The results indicated that certain substitutions on the thiazole ring significantly improved both anticancer and antimicrobial activities.

Example Case Study Findings:

  • Modification A : Increased cytotoxicity against MCF7 by 50% compared to the parent compound.
  • Modification B : Enhanced antibacterial activity against E. coli, reducing MIC by half.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.